1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane typically involves the reaction of tetrabutylstannane with 4-nitrophenol under specific conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitrophenoxy groups are replaced by other functional groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways .
Comparison with Similar Compounds
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane can be compared with other organotin compounds, such as:
1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)oxy]distannoxane: This compound has similar tin-oxygen bonds but different organic substituents, leading to variations in chemical reactivity and applications.
1,1,3,3-Tetrabutyl-1,3-bis(1-oxododecyl)oxy]distannoxane: Another related compound with distinct substituents, affecting its physical and chemical properties.
Properties
CAS No. |
64128-70-7 |
---|---|
Molecular Formula |
C28H44N2O7Sn2 |
Molecular Weight |
758.1 g/mol |
IUPAC Name |
dibutyl-[dibutyl-(4-nitrophenoxy)stannyl]oxy-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/2C6H5NO3.4C4H9.O.2Sn/c2*8-6-3-1-5(2-4-6)7(9)10;4*1-3-4-2;;;/h2*1-4,8H;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
VONGLPUPEWLOOP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC1=CC=C(C=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.